molecular formula C13H17N3O2 B2628764 Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate CAS No. 386768-81-6

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

Cat. No. B2628764
M. Wt: 247.298
InChI Key: SNTBQRVSDCIKPL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a chemical compound with the linear formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a white to yellow solid . It has a molecular weight of 247.3 and a linear formula of C13H17N3O2 .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

The compound Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate and related derivatives are often used in chemical synthesis and mechanistic studies. For instance, Nordin et al. (2016) explored the hydrazination of esters, a conventional method for preparing acyl hydrazides. They encountered unexpected C–S bond cleavage during the synthesis, leading to two distinct compounds. Kinetic and computational DFT studies were carried out to propose a rational mechanism for this unexpected outcome Nordin et al., 2016.

Synthesis and Characterization

Bhat et al. (2019) conducted synthesis and characterization of derivatives of Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate, which are speculated as potential Mcl-1 antagonists. They focused on the synthesis, spectral data analysis, crystal structure, theoretical calculations, molecular electrostatic potential surface (MEPS), and frontier molecular orbital (FMO) analysis. These compounds demonstrated moderate potency against Mcl-1 enzyme, an important insight for therapeutic research Bhat et al., 2019.

Crystal Structure Analysis

Liang-zhong Xu et al. (2006) synthesized a derivative of Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate and analyzed its crystal structure. The compound crystallized in an orthorhombic space group, and the study provided detailed structural parameters such as bond lengths and angles, which are crucial for understanding the compound's interactions and reactivity Xu et al., 2006.

Synthesis of Heterocycles

Obreza and Urleb (2003) used tert-butyl 1-hydrazinecarboxylate, a related compound, in the synthesis of hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This synthesis is significant in the development of novel compounds with potential applications in various fields, including pharmaceuticals Obreza & Urleb, 2003.

properties

IUPAC Name

tert-butyl N-[(3-cyanophenyl)methylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTBQRVSDCIKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 2-(3-cyanobenzylidene)-1-hydrazinecarboxylate (60.0 mmol) was dissolved in MeOH (250 mL) and 10% Pd/C (10 w/w %) was added. The mixture was hydrogenated for 6 h. The catalyst was filtered off and the filtrate was evaporated in vacuo to yield oily tert-butyl 2-(3-cyanobenzyl)-1-hydrazinecarboxylate which crystallized overnight.
Name
tert-Butyl 2-(3-cyanobenzylidene)-1-hydrazinecarboxylate
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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